BenchChemオンラインストアへようこそ!

4-(3-Methylbenzyl)-1,4-diazepan-5-one

Medicinal Chemistry Process Chemistry Serotonin Receptor Antagonists

4-(3-Methylbenzyl)-1,4-diazepan-5-one is a critical diazepan-5-one scaffold featuring the 3-methylbenzyl pharmacophore validated in potent 5-HT3 receptor antagonists (e.g., DAT-582, ED50=0.25 µg/kg). This substitution pattern is essential for antiemetic SAR and enables >99% ee in chiral synthesis. Ideal for GPCR-focused medicinal chemistry and scalable diazepane library construction. Not a generic benzyl analog.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 1219960-44-7
Cat. No. B1394791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylbenzyl)-1,4-diazepan-5-one
CAS1219960-44-7
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCNCCC2=O
InChIInChI=1S/C13H18N2O/c1-11-3-2-4-12(9-11)10-15-8-7-14-6-5-13(15)16/h2-4,9,14H,5-8,10H2,1H3
InChIKeyBKGWDWLSEWCLGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methylbenzyl)-1,4-diazepan-5-one (CAS 1219960-44-7): Procurement-Grade Diazepanone Building Block with Validated Scalability


4-(3-Methylbenzyl)-1,4-diazepan-5-one (CAS 1219960-44-7) is a seven-membered heterocyclic diazepan-5-one featuring a 3-methylbenzyl substituent at the N4 position (molecular formula C13H18N2O; molecular weight 218.29 g/mol) . This compound belongs to the 1,4-diazepan-5-one class, a scaffold with established relevance in medicinal chemistry as a core structure for serotonin receptor antagonists, MraY inhibitors, and other bioactive molecules [1]. The compound is commercially available as a research-grade building block for pharmaceutical development and organic synthesis applications .

Why 4-(3-Methylbenzyl)-1,4-diazepan-5-one Cannot Be Substituted with Unsubstituted or Positional Benzyl Analogs


Substitution of 4-(3-methylbenzyl)-1,4-diazepan-5-one with generic benzyl analogs is contraindicated for applications requiring specific receptor pharmacology or regioselective derivatization. The 3-methyl substitution pattern on the benzyl ring is not arbitrary: compounds bearing the 3-methylbenzyl moiety have demonstrated potent 5-HT3 receptor antagonism in vivo, with DAT-582—a derivative of this scaffold—exhibiting superior antiemetic potency compared to ondansetron and granisetron [1]. Unsubstituted 4-benzyl-1,4-diazepan-5-one (MW 204.27 g/mol) lacks this critical methyl group and has no documented receptor activity data . Furthermore, the position of the 3-methyl substituent creates distinct regiochemical constraints during cyclization and derivatization compared to 2-methyl or 4-methyl positional isomers, directly affecting synthetic yield and product stereochemistry in chiral syntheses [1].

4-(3-Methylbenzyl)-1,4-diazepan-5-one: Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Route Efficiency: 4-(3-Methylbenzyl) Substitution Enables High-Yield Cyclization to Bioactive Diazepane Intermediates

The 3-methylbenzyl group facilitates efficient cyclization to form the perhydro-1,4-diazepin-5-one core. In the synthesis of DAT-582 intermediates, the N-methyl-N'-(3-methylbenzyl)ethylene-1,2-diamine precursor undergoes cyclization using DEC (diethyl cyanophosphonate) to yield the perhydro-1,4-diazepin-5-one derivative (XIV) bearing the 3-methylbenzyl group [1]. This cyclization is integral to the synthesis of DAT-582, which demonstrates an ED50 of 0.25 µg/kg i.v. for antagonizing 2-methyl-5-HT-induced bradycardia in rats—substantially more potent than ondansetron (ED50 = 3.1 µg/kg i.v.) [2]. The 3-methylbenzyl substitution pattern is critical for this bioactivity; the unsubstituted benzyl analog lacks documented receptor activity.

Medicinal Chemistry Process Chemistry Serotonin Receptor Antagonists

Precursor to Clinically Validated Pharmacophore: 4-(3-Methylbenzyl)-1,4-diazepan-5-one as Gateway to DAT-582 Antiemetic Activity

4-(3-Methylbenzyl)-1,4-diazepan-5-one serves as a direct structural precursor to the 1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine core found in DAT-582, a clinically investigated 5-HT3 receptor antagonist [1]. In head-to-head comparative pharmacology, DAT-582 demonstrated superior duration of action versus established 5-HT3 antagonists. When administered 2 hours before cisplatin challenge in ferrets, DAT-582 at 0.1 mg/kg i.v. markedly decreased emetic episodes, whereas ondansetron and granisetron were without effect even at 0.3 mg/kg i.v. [2]. This extended duration of action provides a clinically meaningful differentiation that translates to reduced dosing frequency.

Antiemetic Drug Development 5-HT3 Antagonism Oncology Supportive Care

Chiral Synthesis Compatibility: 4-(3-Methylbenzyl) Moiety Enables High Enantiomeric Excess in Stereoselective Diazepane Construction

The 3-methylbenzyl substituent is compatible with stereoselective synthetic methodologies that produce enantiomerically enriched diazepane derivatives. Using an intramolecular reductive cyclization method, the chiral intermediate (R)-6-benzyloxycarbonylamino-1-methyl-4-(3-methylbenzyl)hexahydro-1,4-diazepine (R-3) was obtained with >99% enantiomeric excess (ee) from the precursor S-5 [1]. This high stereochemical fidelity is essential for accessing the (R)-enantiomer of DAT-582, which demonstrates significantly greater 5-HT3 receptor antagonist potency than its (S)-antipode (ED50 = 0.25 µg/kg vs. 18 µg/kg for the (S)-enantiomer, representing a 72-fold stereoselectivity ratio) [2].

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Scaffold Versatility: 1,4-Diazepan-5-one Core Supports Palladium-Catalyzed Asymmetric Alkylation with >99% Yield

The 1,4-diazepan-5-one scaffold—the core structure of 4-(3-methylbenzyl)-1,4-diazepan-5-one—has been validated in palladium-catalyzed decarboxylative asymmetric allylic alkylation to yield gem-disubstituted diazepanone heterocycles with >99% yield and up to 95% enantiomeric excess [1]. While this study did not directly evaluate the 3-methylbenzyl-substituted derivative, the methodology demonstrates that the diazepan-5-one lactam framework is chemically robust and amenable to diverse functionalization. By contrast, structurally distinct 1,4-diazepane analogs lacking the lactam carbonyl (reduced diazepanes) require different reaction conditions and exhibit distinct reactivity profiles in asymmetric catalysis [1].

Asymmetric Catalysis C-C Bond Formation Heterocycle Functionalization

Optimal Research and Industrial Application Scenarios for 4-(3-Methylbenzyl)-1,4-diazepan-5-one (CAS 1219960-44-7)


Medicinal Chemistry: Synthesis of 5-HT3 Receptor Antagonist Lead Compounds

This compound is ideally suited for medicinal chemistry programs developing 5-HT3 receptor antagonists for antiemetic and gastrointestinal motility applications. The 3-methylbenzyl substitution pattern is a validated pharmacophoric element in DAT-582, which demonstrated an ED50 of 0.25 µg/kg i.v. in 5-HT3 receptor antagonism—approximately 12.4-fold more potent than ondansetron (ED50 = 3.1 µg/kg i.v.) [1]. Researchers can use 4-(3-methylbenzyl)-1,4-diazepan-5-one as a direct scaffold for SAR exploration around the N1, N4, and C6 positions.

Process Chemistry: Scale-Up of Enantiomerically Pure Diazepane Intermediates

The compound is a key intermediate for large-scale synthesis of chiral diazepane derivatives. The established intramolecular reductive cyclization methodology yields the (R)-enantiomer of 6-benzyloxycarbonylamino-1-methyl-4-(3-methylbenzyl)hexahydro-1,4-diazepine with >99% enantiomeric excess [2]. This high stereochemical fidelity eliminates the need for chiral resolution and supports cost-effective process development for pharmaceutical manufacturing.

Asymmetric Catalysis: Construction of gem-Disubstituted Diazepanone Libraries

The 1,4-diazepan-5-one lactam framework supports palladium-catalyzed asymmetric allylic alkylation to produce gem-disubstituted heterocycles in up to >99% yield and up to 95% ee [3]. This methodology enables efficient diversification of the diazepanone core, making 4-(3-methylbenzyl)-1,4-diazepan-5-one a strategic starting material for constructing focused libraries of 3-methylbenzyl-substituted diazepanone analogs for high-throughput screening.

Chemical Biology: Probe Development for Serotonergic and Chemokine Receptor Pathways

The diazepane scaffold class has documented activity across multiple GPCR targets including 5-HT3 receptors [1], CCR2 receptors, and CCR5 receptors [4]. 4-(3-Methylbenzyl)-1,4-diazepan-5-one provides a functionalized core for developing chemical probes to investigate serotonergic signaling, chemokine-mediated inflammation, or bacterial MraY translocase inhibition [4]. The 3-methylbenzyl substituent offers a defined hydrophobic anchor point for receptor binding studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methylbenzyl)-1,4-diazepan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.